molecular formula C12H12N2O B11818406 1-(1-Benzyl-1H-imidazol-4-yl)ethanone

1-(1-Benzyl-1H-imidazol-4-yl)ethanone

Cat. No.: B11818406
M. Wt: 200.24 g/mol
InChI Key: YVYNRWGPNLOYKV-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group attached to the nitrogen atom at position 1 and an ethanone group at position 4 of the imidazole ring. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-imidazol-4-yl)ethanone typically involves the condensation of benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Benzyl-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-1H-imidazol-4-yl)ethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The benzyl group enhances lipophilicity, facilitating membrane penetration. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanone
  • 1-(1-Benzyl-1H-benzimidazol-4-yl)ethanone
  • 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone

Comparison: 1-(1-Benzyl-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(1-benzylimidazol-4-yl)ethanone

InChI

InChI=1S/C12H12N2O/c1-10(15)12-8-14(9-13-12)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3

InChI Key

YVYNRWGPNLOYKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C=N1)CC2=CC=CC=C2

Origin of Product

United States

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